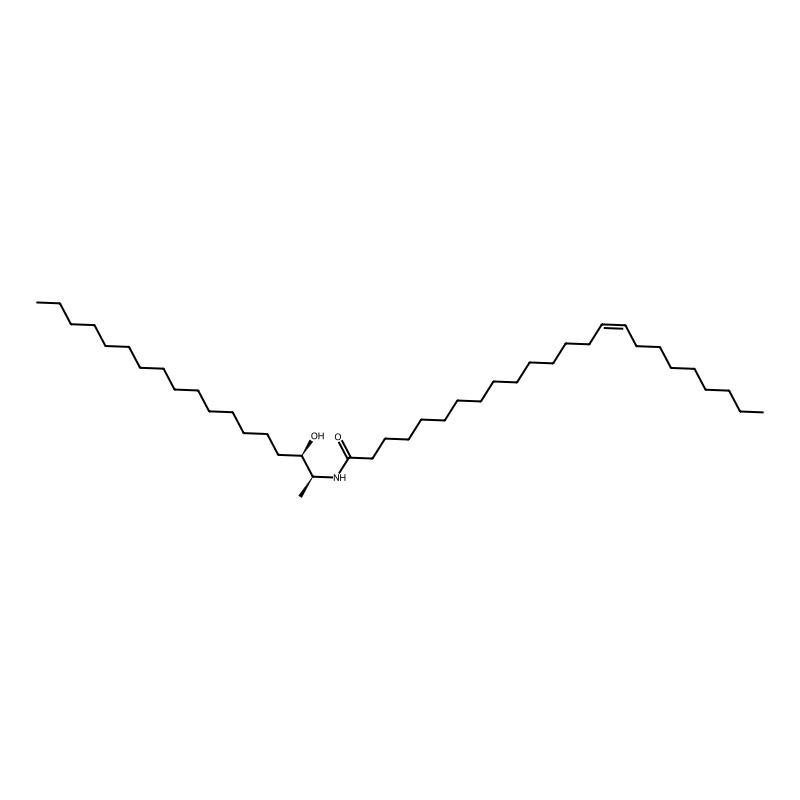

N-(15Z-tetracosenoyl)-1-deoxysphinganine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas where ceramides are being investigated:

Skin barrier function

As mentioned earlier, ceramides are essential for maintaining a healthy skin barrier. Research is ongoing to understand how ceramides interact with other skin components and how they contribute to barrier function National Institutes of Health: .

Skin conditions

Some skin conditions, such as eczema and psoriasis, are associated with ceramide deficiency. Studies are investigating whether ceramide replacement therapies could be beneficial for these conditions Journal of Dermatological Science.

Other potential applications

Ceramides are also being explored for their potential roles in wound healing, inflammation, and cancer Advances in Experimental Medicine and Biology: .

N-(15Z-tetracosenoyl)-1-deoxysphinganine is a bioactive lipid compound characterized by its unique structure, which includes a long-chain fatty acid moiety derived from 15Z-tetracosenoic acid attached to a sphinganine backbone. Its molecular formula is C42H83NO2, and it has a molecular weight of approximately 629.12 g/mol. This compound belongs to the class of sphingolipids, which play crucial roles in cellular signaling and structural integrity of cell membranes .

- Acylation Reaction: The primary reaction involves the acylation of 1-deoxysphinganine with 15Z-tetracosenoic acid, catalyzed by specific enzymes such as ceramide synthases. This reaction is essential for the formation of various sphingolipids in biological systems.

- Hydrolysis: N-(15Z-tetracosenoyl)-1-deoxysphinganine can undergo hydrolysis to yield 1-deoxysphinganine and 15Z-tetracosenoic acid, mediated by lipases or other hydrolases.

- Phosphorylation: This compound can also participate in phosphorylation reactions, leading to the formation of bioactive sphingolipid phosphates, which are involved in signaling pathways.

N-(15Z-tetracosenoyl)-1-deoxysphinganine exhibits various biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain pathogens, making it a potential candidate for therapeutic applications.

- Role in Cell Signaling: As a sphingolipid derivative, it is involved in cell signaling pathways that regulate cell growth, apoptosis, and inflammation.

- Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, contributing to its potential use in treating neurodegenerative diseases .

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine typically involves the following methods:

- Chemical Synthesis: This method employs organic synthesis techniques where 1-deoxysphinganine is reacted with 15Z-tetracosenoic acid under controlled conditions using activating agents such as carbodiimides.

- Biochemical Synthesis: Enzymatic synthesis can be achieved using purified ceramide synthases that catalyze the transfer of the fatty acyl group from acyl-CoA to 1-deoxysphinganine.

- Extraction from Natural Sources: This compound can also be isolated from natural sources where sphingolipids are abundant, although this method may yield lower quantities compared to synthetic approaches .

N-(15Z-tetracosenoyl)-1-deoxysphinganine has several potential applications:

- Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing for drug development targeting lipid metabolism.

- Cosmetic Industry: Due to its skin barrier properties, it may be incorporated into cosmetic formulations aimed at enhancing skin hydration and protection.

- Nutraceuticals: Its bioactive properties suggest potential use in dietary supplements aimed at improving health outcomes related to lipid metabolism and inflammation.

Studies on N-(15Z-tetracosenoyl)-1-deoxysphinganine have revealed several interactions with biological molecules:

- Protein Interactions: It interacts with various proteins involved in lipid metabolism and signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Membrane Dynamics: As a component of cellular membranes, it affects membrane fluidity and permeability, impacting cellular responses to external stimuli .

N-(15Z-tetracosenoyl)-1-deoxysphinganine shares structural similarities with other sphingolipids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-C24:1-1-deoxyceramide | Contains a long-chain fatty acid | Involved in skin barrier function |

| N-nervonoyl-1-deoxysphingosine | Similar sphingosine backbone | Exhibits neuroprotective effects |

| Ceramide (d18:1/24:1(15Z)) | Contains both sphingosine and fatty acid | Known for its role in cell signaling |

| C24:1 1-Deoxyceramide | Contains deoxy variant of ceramide | Atypical structure with distinct properties |

N-(15Z-tetracosenoyl)-1-deoxysphinganine is unique due to its specific fatty acyl chain (15Z-tetracosenoic acid), which imparts distinct biological activities compared to other similar compounds .

Serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, typically catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. However, under conditions of serine scarcity, SPT exhibits substrate promiscuity, utilizing L-alanine to produce 1-deoxysphinganine. This alternative pathway generates 1-deoxysphinganine lacking the C1 hydroxyl group, which cannot undergo subsequent conversion to sphingosine-1-phosphate—a critical divergence from canonical sphingolipid metabolism.

Structural studies reveal that SPT’s active site accommodates alanine through conformational changes induced by palmitoyl-CoA binding. Nuclear magnetic resonance (NMR) analyses demonstrate that palmitoyl-CoA analogues facilitate α-deprotonation of the external aldimine intermediate, enabling C–C bond formation despite the smaller size of alanine compared to serine. This kinetic flexibility allows cancer cells under serine starvation to produce 1-deoxysphinganine as a survival mechanism, though accumulation leads to cytotoxic 1-deoxyceramides.

Table 1: Comparative Substrate Utilization by Serine Palmitoyltransferase

| Substrate | Product | Kinetic Efficiency (kcat/Km) | Cellular Context |

|---|---|---|---|

| L-Serine | 3-Ketodihydrosphingosine | 1.0 (reference) | Standard sphingolipid synthesis |

| L-Alanine | 1-Deoxysphinganine | 0.18 ± 0.03 | Serine deprivation, cancer spheroids |

CYP4F Subfamily Enzymes in ω-Hydroxylation and Chain Shortening

The CYP4F subfamily of enzymes has emerged as a central player in the oxidative metabolism of N-(15Z-tetracosenoyl)-1-deoxysphinganine and related 1-deoxySLs. These enzymes mediate ω-hydroxylation reactions, introducing hydroxyl groups at terminal or subterminal carbon positions of the sphingoid base or acyl chain [2]. In murine embryonic fibroblasts (MEFs), pharmacological induction of CYP4F enzymes using all-trans retinoic acid (ATRA) increased the production of hydroxylated 1-deoxySL metabolites by over 2-fold, while pan-CYP4F inhibition blocked their formation entirely [2].

Structural analysis reveals that CYP4F enzymes preferentially target the Δ14,15-cis double bond configuration in 1-deoxysphingosine (1-deoxySO), a common modification in endogenous 1-deoxySLs [2]. This activity contrasts with canonical sphingolipid desaturases like DES1, which introduce Δ4,5-trans double bonds. The ω-hydroxylation initiates a chain-shortening process through subsequent β-oxidation steps, though the complete enzymatic cascade remains under investigation [2].

Regulatory studies demonstrate that peroxisome proliferator-activated receptor α (PPARα) agonists like fenofibrate moderately enhance CYP4F-mediated 1-deoxySL metabolism, likely through indirect transcriptional regulation [2]. This finding has therapeutic implications, as fenofibrate administration in dyslipidemic patients reduces plasma 1-deoxySL levels [2].

Identification of Novel Downstream Oxidative Metabolites

High-resolution mass spectrometry studies have identified eight distinct oxidative metabolites derived from N-(15Z-tetracosenoyl)-1-deoxysphinganine [2]:

| Metabolite Class | Structural Features | Proposed Formation Mechanism |

|---|---|---|

| 1-Deoxysphinganine-OH | ω- or subterminal hydroxylation | CYP4F-mediated hydroxylation |

| 1-Deoxysphingosine-OH I/II | Double bond migration + hydroxylation | Isomerization followed by oxidation |

| 1-Deoxysphingadiene | Additional Δ4,5-trans double bond | CYP-mediated desaturation |

| 1-Deoxysphinganine-2OH | Dihydroxylation at C2 and ω-position | Sequential oxidation steps |

| 1-Deoxysphingosine-2OH | Combined desaturation and dihydroxylation | Multi-step CYP4F activity |

Metabolic pulse-chase experiments using stable isotope-labeled precursors demonstrate slow conversion kinetics, with peak metabolite accumulation occurring 4–6 days post-treatment [2]. This prolonged timeline suggests these modifications represent a detoxification pathway rather than rapid signaling modulation.

Notably, synthetic Δ4,5-trans-1-deoxySO analogs undergo accelerated conversion to 1-deoxysphingadiene compared to endogenous Δ14,15-cis isomers, indicating substrate specificity in the desaturation step [2]. The coexistence of multiple hydroxylation isomers points to redundant enzymatic mechanisms for 1-deoxySL clearance.

Interspecies Conservation of 1-DeoxySL Degradation Pathways

Comparative studies across species reveal conserved features of 1-deoxySL metabolism:

Enzymatic Conservation: Heterologous expression of human CYP4F2 in HEK293 cells recapitulates the metabolic capabilities observed in murine systems, producing identical hydroxylated metabolites [2]. This functional conservation suggests evolutionary pressure to maintain 1-deoxySL detoxification mechanisms.

Tissue-Specific Regulation: Hepatic CYP4F isoforms show higher basal activity toward 1-deoxySLs compared to neuronal isoforms, aligning with the liver's central role in xenobiotic metabolism [2]. However, neuronal cells retain limited capacity for 1-deoxySL hydroxylation, potentially explaining tissue-specific toxicity patterns.

Pathophysiological Modulation:

- High-fat diets downregulate hepatic CYP4F expression in murine models, correlating with elevated 1-deoxySL levels [2]

- Fasting induces paradoxical CYP4A upregulation with concurrent CYP4F suppression, creating competing metabolic influences [2]

- Diabetic human plasma shows reduced CYP4F activity markers, suggesting conserved regulatory mechanisms across mammals [2]

These conserved features highlight the fundamental biological importance of 1-deoxySL metabolism, with disrupted pathways implicated in hereditary sensory autonomic neuropathy type 1 (HSAN1) and diabetic sensory neuropathy [2]. Ongoing research aims to characterize orthologous CYP4F enzymes in non-mammalian species to trace the evolutionary origins of this detoxification system.

N-(15Z-tetracosenoyl)-1-deoxysphinganine represents a unique class of atypical sphingolipids characterized by the absence of the canonical C1-hydroxyl group found in traditional sphingolipids [1]. This very long-chain 1-deoxyceramide, composed of 1-deoxysphinganine linked to nervonic acid (15Z-tetracosenoic acid), exhibits profound effects on cellular signaling pathways and stress response mechanisms [2]. The compound's molecular formula C42H83NO2 and molecular weight of 634.1 g/mol reflect its substantial size and lipophilic properties, which significantly influence its cellular distribution and biological activity [3].

Differential Activation of Unfolded Protein Response (UPR) Signaling Arms

The unfolded protein response represents a highly conserved cellular mechanism activated when protein folding capacity in the endoplasmic reticulum becomes overwhelmed [4]. N-(15Z-tetracosenoyl)-1-deoxysphinganine demonstrates differential effects on the three primary UPR signaling arms, with particular emphasis on PERK/ATF4 and ATF6 pathways in retinal tissues [5].

PERK/ATF4-Mediated Integrated Stress Response in Photoreceptors

The PERK (PKR-like ER kinase) pathway serves as a critical component of the integrated stress response, particularly in photoreceptor cells which maintain exceptionally high protein synthesis rates [6]. Upon accumulation of N-(15Z-tetracosenoyl)-1-deoxysphinganine in the endoplasmic reticulum, PERK undergoes trans-autophosphorylation and subsequent activation [6]. This activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to global translation attenuation while paradoxically enhancing the translation of specific mRNAs containing upstream open reading frames, most notably ATF4 [6] [7].

Research findings demonstrate that photoreceptors exhibit particular sensitivity to PERK pathway activation due to their extreme secretory burden associated with rhodopsin synthesis and processing [4]. The accumulation of 1-deoxysphingolipids, including N-(15Z-tetracosenoyl)-1-deoxysphinganine, in photoreceptor cells triggers sustained PERK signaling through the integrated stress response, ultimately leading to the upregulation of pro-apoptotic genes such as DDIT3/CHOP [5]. This sustained activation creates a pathological state where adaptive stress responses transition to cell death pathways.

The integrated stress response mediated by PERK/ATF4 in photoreceptors involves multiple downstream effectors beyond translation control. ATF4 acts as a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and ultimately apoptosis if stress persists [7]. In retinal organoids treated with 1-deoxysphinganine, the precursor to N-(15Z-tetracosenoyl)-1-deoxysphinganine, sustained PERK/ATF4 signaling correlated with photoreceptor toxicity and cell death [5].

ATF6 Chaperone Network Deficiencies in Müller Glia

Activating transcription factor 6 (ATF6) represents the third arm of the UPR and plays a crucial role in maintaining endoplasmic reticulum homeostasis through the upregulation of chaperone proteins and endoplasmic reticulum-associated degradation machinery [8]. In Müller glia, the principal support cells of the retina, ATF6 signaling demonstrates particular vulnerability to disruption by N-(15Z-tetracosenoyl)-1-deoxysphinganine accumulation [5].

The ATF6 pathway activation requires proteolytic processing at the Golgi apparatus, where ATF6 is cleaved by Site-1 and Site-2 proteases to generate the active transcription factor [8]. However, this process exhibits dependence on the PERK/ATF4 pathway, creating a hierarchical relationship between UPR arms [6]. Research indicates that ATF6 facilitates the induction of genes involved in protein folding, trafficking, and quality control, including glucose-regulated protein 78 (GRP78), calreticulin, and various protein disulfide isomerases [8].

In Müller glia exposed to 1-deoxysphingolipids, ATF6 signaling demonstrates transient activation followed by rapid decline, coinciding with periods of cellular stress and death [5]. This temporal pattern suggests that while ATF6 initially attempts to restore endoplasmic reticulum homeostasis, prolonged exposure to N-(15Z-tetracosenoyl)-1-deoxysphinganine ultimately overwhelms the protective capacity of the chaperone network. The failure of ATF6 signaling in Müller glia has significant implications for retinal health, as these cells provide metabolic support and maintain the blood-retinal barrier [9].

Studies using retinal organoids reveal that pharmacological activation of ATF6 can mitigate 1-deoxysphingolipid toxicity without affecting PERK/integrated stress response signaling, suggesting that ATF6 enhancement represents a potential therapeutic target [5]. The protective effects of ATF6 activation likely involve the upregulation of endoplasmic reticulum-associated degradation components, molecular chaperones, and other proteostasis machinery essential for cellular survival under lipotoxic stress conditions.

Sphingolipid-Rich Membrane Domain Perturbation Mechanisms

Sphingolipid-rich membrane domains, commonly referred to as lipid rafts, represent specialized plasma membrane microdomains that concentrate sphingolipids and cholesterol in liquid-ordered phases [10]. These domains typically measure approximately 200 nanometers in diameter and play crucial roles in signal transduction, protein trafficking, and membrane organization [11]. N-(15Z-tetracosenoyl)-1-deoxysphinganine, due to its structural characteristics and membrane-partitioning properties, significantly alters the organization and function of these specialized membrane domains.

The incorporation of N-(15Z-tetracosenoyl)-1-deoxysphinganine into sphingolipid-rich domains disrupts the normal cholesterol-sphingolipid interactions that stabilize these structures [10]. Unlike canonical ceramides that contain a C1-hydroxyl group capable of hydrogen bonding with cholesterol, 1-deoxyceramides lack this structural feature, leading to altered membrane packing and domain stability [1]. The very long-chain nervonic acid component further contributes to membrane perturbation through its effects on bilayer thickness and fluidity [12].

Research demonstrates that sphingolipid domains exhibit high dependence on cytoskeletal organization, with actin depolymerization leading to domain disruption and redistribution [11]. The presence of N-(15Z-tetracosenoyl)-1-deoxysphinganine appears to interfere with the normal cytoskeleton-membrane interactions that maintain domain integrity. This disruption manifests as altered protein sorting, modified signal transduction efficiency, and compromised membrane barrier function.

The nervonic acid component of N-(15Z-tetracosenoyl)-1-deoxysphinganine contributes to membrane domain perturbation through its effects on membrane fluidity and organization. As a very long-chain monounsaturated fatty acid, nervonic acid can cause membrane interdigitation and altered packing arrangements [13]. These changes in membrane organization affect the lateral segregation of membrane components and the formation of functional signaling platforms.

Studies utilizing fluorescence microscopy and mass spectrometry reveal that 1-deoxysphingolipids, including N-(15Z-tetracosenoyl)-1-deoxysphinganine, alter the distribution of membrane proteins and lipids within sphingolipid-rich domains [14]. These alterations compromise the normal functions of these domains in signal transduction, endocytosis, and membrane trafficking processes essential for cellular homeostasis.

Mitochondrial Apoptotic Pathway Activation Through BAX/BAK Crosstalk

The mitochondrial apoptotic pathway represents a critical cellular death mechanism involving the oligomerization and activation of pro-apoptotic proteins BAX and BAK [15]. N-(15Z-tetracosenoyl)-1-deoxysphinganine demonstrates significant capacity to induce mitochondrial dysfunction and activate apoptotic pathways through direct and indirect mechanisms involving these key regulatory proteins.

BAX and BAK function as essential gatekeepers of mitochondrial outer membrane permeabilization, with their activation leading to cytochrome c release and downstream caspase activation [16]. Research indicates that cells lacking both BAX and BAK exhibit complete resistance to multiple apoptotic stimuli, including endoplasmic reticulum stress agents such as thapsigargin and tunicamycin [16]. This resistance pattern suggests that BAX/BAK activation represents a convergence point for diverse stress signals, including those generated by atypical sphingolipids.

The mechanism by which N-(15Z-tetracosenoyl)-1-deoxysphinganine activates BAX/BAK involves multiple pathways. Direct membrane effects include the formation of ceramide channels in the mitochondrial outer membrane, facilitating the release of intermembrane space proteins [17]. The very long-chain structure of this compound enhances its membrane-perturbing properties, potentially creating pores through which cytochrome c and other apoptogenic factors can escape.

BAX exhibits unique regulatory properties compared to BAK, with BAX primarily residing in the cytosol and translocating to mitochondria upon activation, while BAK remains constitutively associated with the mitochondrial outer membrane [18]. Studies demonstrate that BAX plays a specific role in mitochondrial fragmentation through interactions with mitochondrial fusion proteins such as mitofusin 1 and 2 [15]. The presence of N-(15Z-tetracosenoyl)-1-deoxysphinganine in mitochondrial membranes appears to enhance BAX-mediated fragmentation, creating a positive feedback loop that amplifies apoptotic signaling.

The crosstalk between BAX and BAK involves their ability to form hetero-oligomeric complexes that span the mitochondrial outer membrane [15]. Research indicates that BAK-mediated mitochondrial fragmentation depends on its dissociation from mitofusin 2 and enhanced association with mitofusin 1 [15]. N-(15Z-tetracosenoyl)-1-deoxysphinganine may facilitate these protein-protein interactions through its effects on membrane curvature and lipid organization.

Localization studies using labeled 1-deoxysphinganine reveal that these compounds accumulate in mitochondria and induce structural abnormalities including swelling and aberrant tubule formation [19]. These morphological changes correlate with the activation of autophagy pathways targeting damaged mitochondria, suggesting that cells attempt to remove dysfunctional organelles through mitophagy [20]. However, when mitochondrial damage exceeds the capacity for autophagic clearance, BAX/BAK-mediated apoptosis becomes the predominant outcome.

The interaction between N-(15Z-tetracosenoyl)-1-deoxysphinganine and voltage-dependent anion channels (VDACs) represents another mechanism by which this compound influences BAX/BAK activation [18]. VDACs serve as docking sites for both BAX and BAK at the mitochondrial outer membrane, and their function can be modulated by sphingolipid composition [18]. The altered membrane environment created by 1-deoxyceramide accumulation may affect VDAC-mediated BAX/BAK recruitment and activation.

Studies examining the temporal sequence of events following N-(15Z-tetracosenoyl)-1-deoxysphinganine exposure reveal that mitochondrial dysfunction precedes other cellular changes, including endoplasmic reticulum stress and plasma membrane alterations [19]. This temporal relationship suggests that mitochondrial targeting represents a primary mechanism of cytotoxicity for this compound, with BAX/BAK activation serving as a critical determinant of cellular fate.

The activation of BAX/BAK by N-(15Z-tetracosenoyl)-1-deoxysphinganine also involves interactions with other members of the BCL-2 protein family. Anti-apoptotic proteins such as BCL-2 and BCL-XL normally inhibit BAX/BAK activation, but their protective effects can be overcome by sustained ceramide accumulation [17]. The balance between pro-apoptotic and anti-apoptotic signals ultimately determines whether cells survive or undergo apoptosis following exposure to this atypical sphingolipid.

Research utilizing genetic approaches demonstrates that cells deficient in specific ceramide synthases exhibit altered sensitivity to 1-deoxysphingolipid-induced apoptosis [21]. This finding suggests that the specific acyl chain composition of 1-deoxyceramides, including the nervonic acid component of N-(15Z-tetracosenoyl)-1-deoxysphinganine, influences their apoptotic potency and mechanism of action.

The mitochondrial apoptotic pathway activation by N-(15Z-tetracosenoyl)-1-deoxysphinganine represents a convergence point for multiple cellular stress responses. The compound's ability to simultaneously induce endoplasmic reticulum stress, perturb membrane domains, and directly target mitochondria creates a multi-factorial stress environment that overwhelms cellular adaptive mechanisms and promotes cell death through BAX/BAK-mediated apoptosis.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types